molecular formula C9H9BrO2 B3094120 3-Bromo-2,4-dimethylbenzoic acid CAS No. 1255206-85-9

3-Bromo-2,4-dimethylbenzoic acid

Cat. No. B3094120
Key on ui cas rn: 1255206-85-9
M. Wt: 229.07 g/mol
InChI Key: SNANINYFIFMJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

2,4-Dimethylbenzoic acid (7.00 g, 46.6 mmol) and NBS (12.4 g, 69.9 mmol) were dissolved in TFA (150 mL). The mixture was then heated at 50° C. for overnight. Analysis by LC as well as TLC (hexanes/EtOAc=1/1) indicated that reaction had gone to completion. The solvent was removed in vacuo and the resulting residue was dissolved in DCM, absorbed onto silica gel, and loaded onto a silica MPLC column for separation. The desired product was separated using the solvent system of hexanes/EtOAc (1/1) to yield 3-bromo-2,4-dimethylbenzoic acid. The undesired isomeric 5-bromo-2,4-dimethylbenzoic acid was also isolated. 1H-NMR (CDCl3, 500 MHz), δ 7.868 (d, J=7.5 Hz, 1H), 7.2 (d, J=7.5 Hz, 1H), 2.793 (s, 3H), 2.526 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C1C(=O)N([Br:19])C(=O)C1>C(O)(C(F)(F)F)=O>[Br:19][C:10]1[C:2]([CH3:1])=[C:3]([CH:7]=[CH:8][C:9]=1[CH3:11])[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
12.4 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in DCM
CUSTOM
Type
CUSTOM
Details
absorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
loaded onto a silica MPLC column for separation
CUSTOM
Type
CUSTOM
Details
The desired product was separated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C=CC1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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